molecular formula C24H27N3O3S B11281574 2-ethyl-N-(4-methylbenzyl)-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

2-ethyl-N-(4-methylbenzyl)-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

Cat. No.: B11281574
M. Wt: 437.6 g/mol
InChI Key: JWYHDQOONXQDFB-UHFFFAOYSA-N
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Description

2-ethyl-N-(4-methylbenzyl)-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(4-methylbenzyl)-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the phthalazinone moiety: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.

    Final coupling: The final step could involve coupling the intermediate with 4-methylbenzylamine under appropriate conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or methyl groups.

    Reduction: Reduction reactions could target the sulfonamide or phthalazinone moieties.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

2-ethyl-N-(4-methylbenzyl)-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide may have applications in:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent.

    Biological Research: Studying its effects on various biological pathways.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Phthalazinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of 2-ethyl-N-(4-methylbenzyl)-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide lies in its complex structure, which may confer unique biological activities or chemical reactivity compared to simpler analogs.

Properties

Molecular Formula

C24H27N3O3S

Molecular Weight

437.6 g/mol

IUPAC Name

2-ethyl-N-[(4-methylphenyl)methyl]-5-(4-oxo-5,6,7,8-tetrahydro-3H-phthalazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C24H27N3O3S/c1-3-18-12-13-19(23-20-6-4-5-7-21(20)24(28)27-26-23)14-22(18)31(29,30)25-15-17-10-8-16(2)9-11-17/h8-14,25H,3-7,15H2,1-2H3,(H,27,28)

InChI Key

JWYHDQOONXQDFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C3=C2CCCC3)S(=O)(=O)NCC4=CC=C(C=C4)C

Origin of Product

United States

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